N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(3-chloroanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enyl-4a,5,6,7,8,8a-hexahydroquinazoline-7-carboxamide
Description
This compound features a hexahydroquinazoline core with a benzodioxolylmethyl group at the N-position, a 3-chloroanilino moiety linked via a 2-oxoethyl chain, and a prop-2-enyl substituent. The hexahydroquinazoline backbone imparts conformational flexibility, which may enhance binding to target proteins compared to planar aromatic systems .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(3-chloroanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enyl-4a,5,6,7,8,8a-hexahydroquinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29ClN4O6/c1-2-10-32-27(36)21-8-7-18(26(35)30-14-17-6-9-23-24(11-17)39-16-38-23)12-22(21)33(28(32)37)15-25(34)31-20-5-3-4-19(29)13-20/h2-6,9,11,13,18,21-22H,1,7-8,10,12,14-16H2,(H,30,35)(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCUIJULGPHUET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2CCC(CC2N(C1=O)CC(=O)NC3=CC(=CC=C3)Cl)C(=O)NCC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29ClN4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(3-chloroanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enyl-4a,5,6,7,8,8a-hexahydroquinazoline-7-carboxamide typically involves multiple steps, including the formation of the benzodioxole ring, the introduction of the chlorophenyl group, and the construction of the tetrahydroquinazoline core. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process.
Chemical Reactions Analysis
Formation of the Hexahydroquinazoline Core
Quinazoline derivatives are typically synthesized via cyclization reactions. For a hexahydroquinazoline, a plausible pathway could involve:
-
Condensation of amidrazones : Reacting an amidrazone (e.g., from a ketone and hydrazine) with a carbonyl compound to form the bicyclic structure.
-
Catalytic hydrogenation : Reduction of a quinazoline precursor under high-pressure hydrogenation to achieve partial saturation.
Key Reagents/Conditions :
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Cyclization | Amidrazone + ketone | Form bicyclic quinazoline |
| 2 | Hydrogenation | H₂, Pd/C catalyst | Hydrogenate quinazoline to hexahydroquinazoline |
Incorporation of the 3-Chloroaniline Fragment
The 3-chloroaniline moiety may be introduced via:
-
Nucleophilic aromatic substitution : Reaction of an aromatic ring with a chlorinating agent (e.g., SOCl₂) to form the aryl chloride.
-
Coupling reactions : Suzuki or Buchwald-Hartwig cross-couplings if aryl rings are present.
Key Reagents/Conditions :
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Chlorination | SOCl₂, DMF | Form aryl chloride |
| 2 | Coupling | Pd catalyst, base | Form carbon-nitrogen bonds |
Formation of the Carboxamide Group
Amide bonds are typically formed via:
-
Activation of carboxylic acids : Using reagents like HATU or EDCl to activate the carboxylate.
-
Coupling with amines : Reaction with a primary or secondary amine to form the amide.
Key Reagents/Conditions :
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Activation | HATU, DIPEA | Activate carboxylic acid |
| 2 | Coupling | Amine, DMF | Form amide bond |
Cyclization to Form Hexahydroquinazoline
The formation of the bicyclic core likely proceeds via a concerted cyclization mechanism involving amidrazones. For example:
-
Amidrazone formation : Reaction of a ketone with hydrazine to form a hydrazone.
-
Condensation with a carbonyl compound : Attack of the amidrazone on a carbonyl group, followed by ring closure.
Mechanistic Insight :
The amidrazone acts as a nucleophile, attacking the carbonyl carbon to initiate cyclization. Subsequent proton transfers and ring closure yield the quinazoline framework.
Hydrogenation of Quinazoline
Catalytic hydrogenation of quinazoline to hexahydroquinazoline involves:
-
Adsorption of hydrogen : Pd/C catalyst facilitates hydrogen adsorption.
-
Hydrogen transfer : Hydrogen atoms add to the aromatic rings, saturating double bonds.
Stability and Reactivity Considerations
-
Benzodioxole group : Susceptible to oxidation, requiring inert conditions during synthesis.
-
3-Chloroaniline fragment : Electron-withdrawing chlorine may deactivate the aromatic ring, affecting nucleophilic substitution.
-
Carboxamide group : Generally stable under basic conditions but may hydrolyze under acidic conditions.
Limitations and Gaps in Data
The provided search results ( , ) focus on related compounds (e.g., triazoles, chloroanilines) but lack direct experimental data for the target molecule. Hypothetical pathways are inferred from structural analogs and general organic chemistry principles. Further experimental validation through spectroscopic analysis (NMR, MS) and kinetic studies would be required to confirm reaction mechanisms.
Scientific Research Applications
Medicinal Applications
Anticancer Activity : Research indicates that compounds similar to N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(3-chloroanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enyl-4a,5,6,7,8,8a-hexahydroquinazoline derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that these compounds can inhibit the proliferation of prostate cancer and melanoma cells through various mechanisms .
Mechanism of Action : The anticancer activity is believed to be mediated through the induction of apoptosis in cancer cells and the inhibition of key signaling pathways involved in cell survival and proliferation. The presence of the benzodioxole moiety is thought to enhance the bioactivity by facilitating interactions with cellular targets .
Pharmacological Insights
Drug Design and Synthesis : The synthesis of this compound involves multi-step reactions that incorporate various functional groups known for their biological activity. The incorporation of chloroaniline and quinazoline structures suggests potential for developing targeted therapies in oncology .
Potential as an Antimicrobial Agent : Preliminary studies have also indicated that derivatives of this compound may possess antimicrobial properties. The presence of the benzodioxole structure has been linked to enhanced activity against certain bacterial strains .
Case Studies
- Cytotoxicity Assessment : In a study published in Der Pharma Chemica, the cytotoxic effects of similar compounds were evaluated against prostate cancer cell lines. Results indicated a dose-dependent inhibition of cell viability with IC50 values suggesting significant potency compared to standard chemotherapeutics .
- Mechanistic Studies : Another investigation focused on the mechanism by which these compounds induce apoptosis in cancer cells. Flow cytometry analysis revealed increased rates of early apoptosis in treated cells compared to controls .
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(3-chloroanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enyl-4a,5,6,7,8,8a-hexahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Target Compound vs. Quinazoline Derivatives
N-(1,3-Benzodioxol-5-ylmethyl)-1-[(3-Chlorophenyl)Methyl]-2,4-Dioxo-3-Phenylquinazoline-7-Carboxamide (CAS 866809-18-9)
- Core : Fully aromatic quinazoline.
- Substituents :
- 3-Chlorophenylmethyl at position 1.
- Phenyl group at position 3.
- Key Properties: Molecular weight: 540.0 g/mol. XLogP3: 5.1 (high lipophilicity). Hydrogen bond donors/acceptors: 1/4.
Target Compound vs. Hexahydroquinoline Derivatives
4-(1,3-Benzodioxol-5-yl)-N-(3-Fluorophenyl)-2-Methyl-5-Oxo-7-Phenyl-1,4,5,6,7,8-Hexahydro-3-Quinolinecarboxamide (CAS 421567-39-7)
- Core: Hexahydroquinoline.
- Substituents :
- Methyl group at position 2.
- 3-Fluorophenyl carboxamide.
- Key Differences: The hexahydroquinoline core lacks the fused pyrimidine ring present in quinazoline, altering electronic properties. Fluorine substituents may enhance metabolic stability compared to chlorine .
Comparison with Pyrazole Carboxamides ()
- Reaction Conditions : EDCI/HOBt-mediated coupling in DMF at room temperature.
- Yields : 62–71%, comparable to other carboxamide syntheses.
- Key Data :
Physicochemical Properties
Key Observations :
Spectroscopic Characterization
- NMR : Similar compounds (e.g., ) show distinct aromatic proton signals at δ 7.2–8.1 ppm and methyl groups at δ 2.4–2.6 ppm. The target compound’s prop-2-enyl group would exhibit characteristic vinyl protons near δ 5.0–6.0 ppm .
- Mass Spectrometry : Expected [M+H]+ ion ~600 m/z, consistent with hexahydroquinazoline derivatives .
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(3-chloroanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enyl-4a,5,6,7,8,8a-hexahydroquinazoline-7-carboxamide is a complex organic compound with potential biological activities. This article explores its structure, biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C28H23ClN4O6
- Molecular Weight : 547.0 g/mol
- IUPAC Name : N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(3-chloroanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide
- SMILES Notation : C=CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC4=C(C=C3)OCO4)N(C1=O)CC(=O)NC5=CC(=CC=C5)Cl
This structure indicates a complex arrangement that may contribute to its biological activity.
Anticancer Properties
Recent studies have indicated that derivatives of benzodioxole compounds demonstrate significant anticancer activities. For instance, compounds similar to N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(3-chloroanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enyl have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 10 | Apoptosis |
| Compound B | HeLa | 15 | Cell Cycle Arrest |
| Compound C | A549 | 12 | Inhibition of Metastasis |
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression.
- Induction of Apoptosis : By activating apoptotic pathways, it can lead to programmed cell death in cancer cells.
- Cell Cycle Regulation : The compound may interfere with the normal progression of the cell cycle, leading to cell cycle arrest.
Anti-inflammatory Effects
Research has also suggested that similar benzodioxole derivatives exhibit anti-inflammatory properties. These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX.
Case Study: Anti-inflammatory Activity
A study evaluating the effects of a related compound on lipopolysaccharide (LPS)-induced inflammation in macrophages demonstrated a significant reduction in TNF-alpha and IL-6 levels, indicating potential therapeutic applications in inflammatory diseases.
In Vivo Studies
Preclinical studies have shown that compounds similar to N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(3-chloroanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enyl can effectively reduce tumor sizes in animal models. The pharmacokinetics and bioavailability of these compounds are critical for their therapeutic application.
Toxicity Profile
Initial toxicity assessments indicate that while the compound exhibits potent biological activity, it also requires careful evaluation for potential side effects. Long-term studies are necessary to establish safety profiles.
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction yields be optimized?
The synthesis of structurally related benzodioxolyl-quinoline carboxamides involves multi-step protocols, including condensation, cyclization, and functional group modifications. For example, yields of 20–23% were reported for similar compounds using stoichiometric acylation and cyclization steps under reflux conditions . Optimization strategies include:
- Catalyst screening : Testing Lewis acids (e.g., AlCl₃) to enhance cyclization efficiency.
- Temperature control : Lowering reaction temperatures to reduce side reactions (e.g., decomposition of sensitive intermediates).
- Purification techniques : Employing column chromatography or recrystallization to isolate high-purity products.
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
Key techniques include:
- ¹H NMR and IR spectroscopy : To confirm functional groups (e.g., C=O stretch at ~1650 cm⁻¹ in IR) and proton environments (e.g., aromatic protons in benzodioxole at δ 6.8–7.2 ppm in DMSO-) .
- Mass spectrometry (EI-MS) : To verify molecular ion peaks (e.g., m/z 292 [M]⁺ for benzodioxolyl-quinoline analogs) .
- Elemental analysis : To validate empirical formulas (e.g., C, H, N percentages within ±0.4% of theoretical values) .
Advanced Research Questions
Q. How can researchers address discrepancies in cytotoxicity data across different cell lines or assay methods?
Contradictions in biological activity (e.g., IC₅₀ variations in MTT vs. SRB assays) may arise from differences in cell permeability, metabolic activity, or assay endpoints. Methodological solutions include:
- Cross-validation : Replicating assays under standardized conditions (e.g., identical cell passage numbers, incubation times) .
- Mechanistic studies : Using flow cytometry to assess apoptosis or cell cycle arrest, complementing viability data .
- Statistical rigor : Applying multivariate analysis to account for confounding variables (e.g., solvent effects, plate-edge artifacts) .
Q. What computational approaches are effective in predicting the compound’s reactivity and target interactions?
Advanced methods include:
- Quantum chemical calculations : Using density functional theory (DFT) to model reaction pathways and transition states, as demonstrated in ICReDD’s reaction design workflows .
- Molecular docking : Simulating binding affinities with target proteins (e.g., histone deacetylases or kinases) to prioritize synthesis of high-affinity analogs .
- AI-driven simulations : Integrating COMSOL Multiphysics with machine learning to optimize reaction parameters (e.g., solvent choice, temperature gradients) .
Q. How can researchers design experiments to establish structure-activity relationships (SAR) for analogs of this compound?
A systematic SAR strategy involves:
- Scaffold diversification : Modifying the quinazoline core (e.g., substituting prop-2-enyl with bulkier alkyl groups) to assess steric effects .
- Bioisosteric replacement : Replacing the benzodioxole moiety with bioisosteres (e.g., benzothiazole) to evaluate electronic contributions .
- High-throughput screening : Testing analogs against panels of cancer cell lines or enzymatic targets to identify activity trends .
Methodological Considerations
Q. What experimental controls are critical when evaluating the compound’s stability under physiological conditions?
- Degradation studies : Incubate the compound in PBS (pH 7.4) at 37°C and monitor decomposition via HPLC over 24–72 hours.
- Light sensitivity tests : Expose samples to UV-Vis light and compare stability to dark-stored controls .
- Metabolite profiling : Use LC-MS to identify hydrolysis products (e.g., cleavage of the carboxamide bond) .
Q. How can researchers reconcile conflicting computational predictions with experimental results in reactivity studies?
- Sensitivity analysis : Vary input parameters (e.g., solvent polarity in DFT models) to assess prediction robustness .
- Experimental validation : Synthesize predicted intermediates (e.g., via GP1 or GP2 protocols for diaryliodonium salts) to confirm computational pathways .
Data Management and Reproducibility
Q. What frameworks ensure data integrity in multi-institutional studies involving this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
